molecular formula C7H13NO B097183 3,3-Diethylazetidin-2-one CAS No. 16006-10-3

3,3-Diethylazetidin-2-one

Cat. No.: B097183
CAS No.: 16006-10-3
M. Wt: 127.18 g/mol
InChI Key: XHMUOLXEAFNULF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Diethylazetidin-2-one is a four-membered β-lactam ring compound characterized by two ethyl groups at the 3-position of the azetidine ring. The compound is synthesized via reduction of 4-acetoxy-3,3-diethylazetidin-2-one using sodium borohydride (NaBH4) in ethanol, followed by purification via silica gel chromatography to yield a colorless oil with a moderate 30% yield . Its lipophilic ethyl substituents may enhance membrane permeability compared to smaller substituents, making it a candidate for drug design studies.

Properties

IUPAC Name

3,3-diethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-3-7(4-2)5-8-6(7)9/h3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMUOLXEAFNULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CNC1=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60166792
Record name 2-Azetidinone, 3,3-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16006-10-3
Record name 2-Azetidinone, 3,3-diethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016006103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Azetidinone, 3,3-diethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60166792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,3-Diethylazetidin-2-one can be synthesized through various methods. One common approach involves the [2+2] cycloaddition reaction of ketenes with imines. This method is often catalyzed by Lewis acids such as diethyl chlorophosphate . Another method involves the use of molecular iodine under microwave irradiation, which has been shown to be effective for synthesizing 2-azetidinone derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale cycloaddition reactions. The use of propylphosphonic anhydride (T3P®) as an acid activator under mild and clean conditions has been reported to yield good to excellent results .

Chemical Reactions Analysis

Types of Reactions: 3,3-Diethylazetidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3,3-Diethylazetidin-2-one involves its interaction with bacterial enzymes. The β-lactam ring is known to inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This inhibition leads to the disruption of cell wall synthesis, ultimately causing bacterial cell death . The compound’s unique structure allows it to interact with specific molecular targets, making it effective against certain bacterial strains.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : Bulky substituents like diethyl groups reduce synthetic yields (30% for diethyl vs. 39–95% for dimethyl derivatives) due to steric hindrance during ring closure .
  • Physical State : Diethyl derivatives are oils, whereas dimethyl and aryl-substituted analogs crystallize, likely due to reduced molecular symmetry and weaker intermolecular forces in the former .
  • Spectral Signatures : Diethyl groups show distinct proton NMR signals (δ 1.2–1.4) compared to dimethyl (δ 1.0–1.2) or chloro substituents (C=O IR shifts) .

Pharmacological and Reactivity Profiles

  • Enzyme Inhibition: 3,3-Dimethylazetidin-2-ones demonstrate potent inhibition of serine proteases, with IC50 values in the nanomolar range, attributed to their planar β-lactam ring and optimized substituent bulk . Diethyl analogs may exhibit reduced potency due to excessive lipophilicity, though direct comparative data are lacking.
  • Metabolic Stability : Diethyl derivatives’ increased hydrophobicity could enhance metabolic stability but may also limit aqueous solubility, a trade-off critical for drug development .
  • Reactivity : Chloro-substituted azetidin-2-ones (e.g., 3-chloro derivatives) show higher electrophilicity at the β-lactam carbonyl, facilitating nucleophilic attack in ring-opening reactions, whereas diethyl groups stabilize the ring via steric protection .

Computational and ADME Insights

  • Molecular Docking : Computational studies on 1,3-diazetidin-2-one derivatives highlight the importance of substituent size in target binding. Diethyl groups may hinder docking into active sites compared to smaller substituents, though this requires experimental validation .
  • Lipinski’s Rule : Diethyl derivatives’ molecular weight (~184 g/mol) and logP (~2.5) align with drug-likeness criteria, but their oil-like state complicates formulation .

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